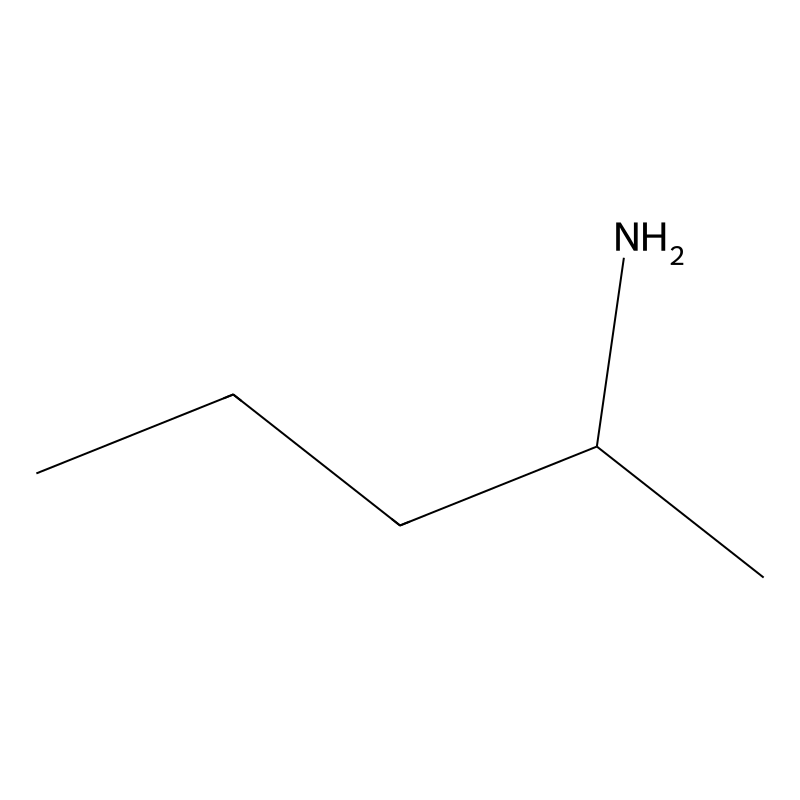

2-Aminopentane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Drug Discovery

2-Aminopentane is used in drug discovery, specifically in the hit-to-lead process . The hit-to-lead process is a part of drug discovery where researchers optimize weakly active compounds (hits) that have been identified through high-throughput screening. The goal is to improve the properties of these hits to generate lead compounds that could potentially be developed into drugs .

Studying Ion Channels

2-Aminopentane can be used in research studying ion channels . Ion channels are proteins that allow ions to pass through the membrane of a neuron. They play a crucial role in the transmission of electrical signals in the nervous system .

Studying Neurotransmitter Receptors

2-Aminopentane can be used in research studying neurotransmitter receptors . Neurotransmitters are chemicals that transmit signals across a synapse from one neuron to another. Their receptors are proteins on the neurons that receive these signals .

Organic Building Blocks

2-Aminopentane is used as an organic building block . Organic building blocks are small molecules which are used in the synthesis of complex organic compounds. They are the starting materials in a synthetic process and are chosen for their reactivity and structural features .

Life Science Research

2-Aminopentane is used in life science research . It can be used in various biological studies and experiments, including those related to cell biology, molecular biology, biochemistry, and genetics .

Chemical Synthesis

2-Aminopentane is used as a reagent in chemical synthesis . It can be used to synthesize a variety of chemical compounds, including complex organic molecules .

Life Science Industry

2-Aminopentane is used in the life science industry . It is used in research, biotechnology development and production, and pharmaceutical drug therapy .

2-Aminopentane, also known as pentan-2-amine, is an organic compound with the molecular formula and a molecular weight of approximately 87.16 g/mol. It is classified as a primary amine, characterized by the presence of an amino group () attached to the second carbon of a pentane chain. This compound appears as a colorless to light yellow liquid and has a boiling point of about 91 °C and a flash point of -6 °C, indicating its volatility and flammability .

Currently, there is no significant research on the specific mechanism of action of 2-aminopentane in biological systems.

2-aminopentane is likely flammable based on its organic structure []. Amines can also be irritating to the skin, eyes, and respiratory system. However, specific data on the toxicity and hazards of 2-aminopentane are limited and require further investigation. Due to the lack of sufficient data, it is advisable to handle 2-aminopentane with appropriate personal protective equipment (PPE) in a well-ventilated laboratory setting.

- Oxidation: It can be oxidized to form corresponding ketones or aldehydes using agents like potassium permanganate or chromium trioxide.

- Reduction: The amino group can be further reduced to form primary amines.

- Substitution: Hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions, utilizing reagents such as thionyl chloride or phosphorus tribromide .

Major Products Formed- From Oxidation: Ketones or aldehydes.

- From Reduction: Primary amines.

- From Substitution: Halogenated compounds or other substituted derivatives.

2-Aminopentane exhibits significant biological activity, influencing various cellular processes. It interacts with enzymes and proteins, affecting cell signaling pathways, gene expression, and cellular metabolism. Such interactions can lead to alterations in metabolic pathways, impacting energy production and metabolite levels within cells. Its ability to form hydrogen bonds due to the amino group enhances its reactivity with biological molecules.

Several methods are employed for synthesizing 2-Aminopentane:

- Reduction of 2-Nitropentane: This method involves reducing 2-nitropentane using hydrogen gas in the presence of a palladium catalyst.

- Reaction of 2-Chloropentane with Ammonia: Conducted under high pressure and temperature conditions, this method allows for the substitution of chlorine with an amino group .

Industrial Production

In industrial settings, catalytic hydrogenation of 2-nitropentane is commonly used due to its efficiency and high purity yield.

2-Aminopentane finds applications in various fields, including:

- Chemical Synthesis: As an intermediate in the production of pharmaceuticals and agrochemicals.

- Biochemical Research: In studies involving enzyme interactions and metabolic pathways.

- Material Science: As a building block for polymers and other materials .

Interaction studies involving 2-Aminopentane focus on its biochemical properties. The compound's ability to engage with enzymes can influence metabolic pathways significantly. For instance, it has been shown to undergo selective acylation reactions that highlight its potential for modifying biological molecules. Additionally, studies on its interaction with cellular signaling pathways reveal its role in regulating cellular functions.

Similar Compounds- 2-Aminohexane-1,6-diol: Contains an additional carbon atom compared to 2-Aminopentane.

- 2-Aminobutane-1,4-diol: Has one less carbon atom.

- 2-Aminopropane-1,3-diol: Contains two fewer carbon atoms.

Uniqueness

The uniqueness of 2-Aminopentane lies in its specific chain length and the position of the amino group. This configuration allows it to participate in diverse

XLogP3

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation]

Pictograms

Flammable;Corrosive

Other CAS

625-30-9

41444-43-3